molecular formula C16H18N2O3S2 B2412714 5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide CAS No. 952963-32-5

5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B2412714
CAS No.: 952963-32-5
M. Wt: 350.45
InChI Key: FKMYCJNTKGCXRJ-UHFFFAOYSA-N
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Description

5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a pyrrolidinone moiety

Properties

IUPAC Name

5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-11-5-7-13(10-14(11)18-9-3-4-15(18)19)17-23(20,21)16-8-6-12(2)22-16/h5-8,10,17H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMYCJNTKGCXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)C)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that sulfonamides have broad-spectrum antimicrobial properties. Studies have shown that derivatives like this compound can inhibit bacterial growth by interfering with folate synthesis pathways, similar to traditional sulfonamides used in clinical settings .
  • Anti-inflammatory Effects : The thiophene moiety is known to exhibit anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases .

Drug Design and Development

The unique structure of 5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide allows for the exploration of structure-activity relationships (SAR). Computational methods such as molecular docking have been employed to predict its interaction with biological targets, enhancing the drug design process .

Materials Science

Due to its electronic properties, the compound is being explored for applications in organic electronics:

  • Organic Light Emitting Diodes (OLEDs) : The stability and photophysical properties of thiophene derivatives make them suitable candidates for use in OLED technology, where they can serve as emissive materials .

Case Study 1: Antimicrobial Efficacy

A study conducted on related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the thiophene and sulfonamide groups enhanced potency against resistant strains .

Case Study 2: Anti-inflammatory Properties

In vitro studies have shown that thiophene derivatives exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in human cell lines. This suggests potential applications in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene and pyrrolidinone moieties contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide
  • 5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)furan-2-sulfonamide
  • 5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzene-2-sulfonamide

Uniqueness

The uniqueness of 5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide lies in its specific combination of functional groups and structural features. The presence of the thiophene ring imparts distinct electronic properties, while the sulfonamide and pyrrolidinone moieties contribute to its biological activity and binding specificity .

Biological Activity

5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a thiophene ring, a sulfonamide group, and a pyrrolidinone moiety, which contribute to its biological activity. The molecular formula is C15H18N2O2SC_{15}H_{18}N_{2}O_{2}S, with a molecular weight of approximately 298.38 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₂S
Molecular Weight298.38 g/mol
CAS Number1206985-86-5

Synthesis

The synthesis of 5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiophene Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Pyrrolidinone Moiety : The reaction of the thiophene intermediate with a suitable pyrrolidinone derivative.
  • Attachment of the Sulfonamide Group : This final step involves coupling the sulfonamide to the thiophene-pyrrolidinone framework.

Antimicrobial Activity

Research has shown that derivatives similar to 5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide exhibit significant antimicrobial properties. For instance, compounds in this class have demonstrated activity against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .

Cytotoxicity

In vitro studies using MTT assays have indicated that certain derivatives possess cytotoxic effects on human cell lines, including HaCat (keratinocytes) and Balb/c 3T3 (fibroblasts). These studies suggest promising applications in cancer therapy, where selective cytotoxicity can be beneficial .

The mechanism of action for 5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide involves binding to specific biological targets such as enzymes or receptors. The interactions often include hydrogen bonding and hydrophobic contacts, which modulate the activity of these targets. For example, molecular docking studies have shown binding interactions with DNA gyrase, which is critical for bacterial DNA replication .

Case Studies

  • Antibacterial Potential : A study evaluated various thiazolopyridine derivatives for their antibacterial activity, revealing that compounds with structural similarities to 5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide displayed effective inhibition against E. coli and P. aeruginosa. The most active compound exhibited an MIC comparable to established antibiotics like ciprofloxacin .
  • Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of related compounds on cancer cell lines. Findings indicated that certain derivatives induced apoptosis in tumor cells at low concentrations, suggesting their potential as anticancer agents .

Q & A

Q. What are the standard synthetic routes for 5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide?

The compound is typically synthesized via microwave-assisted sulfonamide coupling. A representative protocol involves reacting 4-(2-oxopyrrolidin-1-yl)phenyl derivatives with thiophene-2-sulfonyl chloride under basic conditions. For example:

  • Step 1 : Dissolve 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline in acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst.
  • Step 2 : Add thiophene-2-sulfonyl chloride (1.5 equivalents) and irradiate at 120°C for 8 hours under microwave conditions.
  • Step 3 : Purify via flash chromatography (eluent: methyl chloride/ethyl acetate gradients) to achieve >95% purity .

Q. How is the compound characterized to confirm its structural integrity?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectra verify aromatic protons (δ 6.8–7.5 ppm) and sulfonamide/pyrrolidone functionalities (δ 2.5–3.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Matches theoretical molecular weights (e.g., [M+H]+^+ calculated for C17_{17}H19_{19}N2_2O3_3S2_2: 387.0812, observed: 387.0809).
  • Melting Point Analysis : Consistency with literature values (e.g., 145–147°C) confirms purity .

Advanced Research Questions

Q. How can researchers evaluate the compound’s biological activity, particularly its tubulin-binding potential?

Methodology :

  • Cell Cycle Analysis : Treat M21 or MCF7 cells with the compound at 2× and 5× IC50_{50} concentrations for 24 hours. Fix cells with ethanol, stain with DAPI, and analyze cell cycle arrest (e.g., G2/M phase) via flow cytometry .
  • Tubulin Polymerization Assays : Use SpectraMax® i3x to measure absorbance (520–580 nm) of tubulin-bound dye (e.g., EBI) in competitive binding experiments. Compare inhibition to colchicine or CA-4 controls .

Q. How can structural discrepancies in crystallographic data be resolved during refinement?

Use the SHELX software suite:

  • SHELXL : Refine high-resolution X-ray data with constraints for sulfonamide and pyrrolidone moieties.
  • SHELXS/SHELXD : Solve phase problems via Patterson methods for heavy atoms (e.g., sulfur in thiophene).
  • Validate refinement with R-factors (<5%) and electron density maps .

Q. What strategies address contradictions in reported IC50_{50}50​ values across studies?

Approach :

  • Standardize Assay Conditions : Use identical cell lines (e.g., MCF7), incubation times (24–48 hours), and drug concentrations (e.g., 10–100 µM).
  • Control for Purity : Validate compound purity (>95%) via HPLC or NMR before testing.
  • Replicate Experiments : Ensure ≥3 independent trials with <10% coefficient of variation .

Q. How can molecular docking predict the compound’s interaction with β-tubulin?

Protocol :

  • Protein Preparation : Use α,β-tubulin X-ray structures (PDB: 1SA0) in MOE 2019.01. Add hydrogens and partial charges.
  • Ligand Docking : Simulate binding poses of the compound in the colchicine pocket. Prioritize hydrogen bonds with Thr179 and hydrophobic interactions with Val238 .

Methodological Notes

  • Synthesis Replication : Ensure anhydrous conditions for sulfonamide coupling to prevent hydrolysis.
  • NMR Assignments : Assign thiophene protons first to avoid overlap with aromatic phenyl signals.
  • Docking Validation : Cross-validate docking results with mutagenesis data (e.g., Thr179Ala mutants) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.